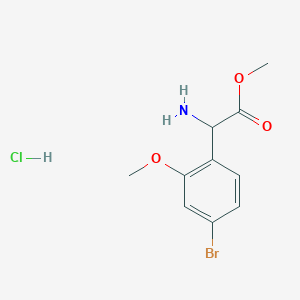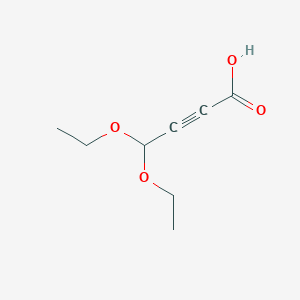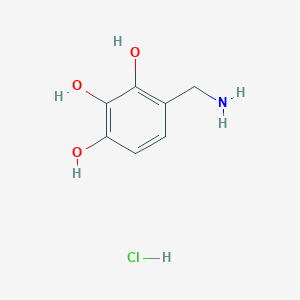![molecular formula C8H12FNO B13512145 6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
6-Fluorospiro[3.3]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon, and a carboxamide group is present at the 2-position of the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxamide typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out at low temperatures to ensure selectivity and yield.
-
Carboxamide Formation: : The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an amine, such as ammonia or a primary amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 6-Fluorospiro[3.3]heptane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the carboxamide group to an amine or other reduced forms.
-
Substitution: : The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, dimethylformamide (DMF)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
6-Fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
-
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
-
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
-
Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and defined conformation.
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[3.3]heptane-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-Bromospiro[3.3]heptane-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
6-Iodospiro[3.3]heptane-2-carboxamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
6-Fluorospiro[3.3]heptane-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H12FNO |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
QTURJSPXZKNPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


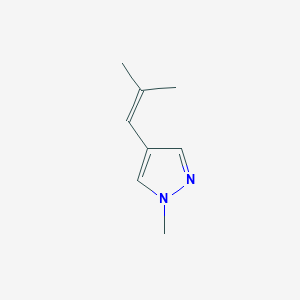
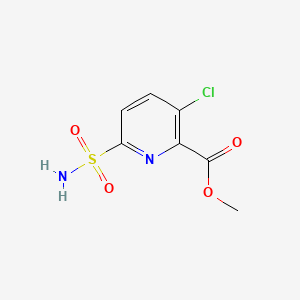
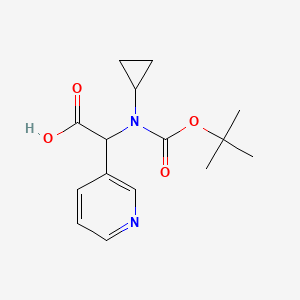
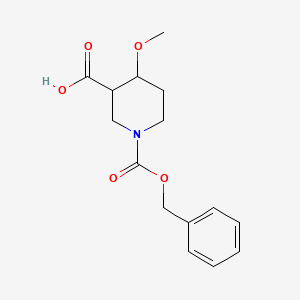
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
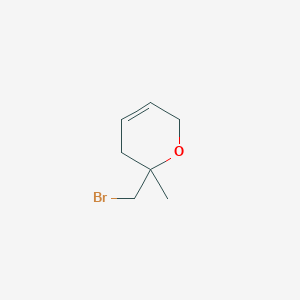

![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)

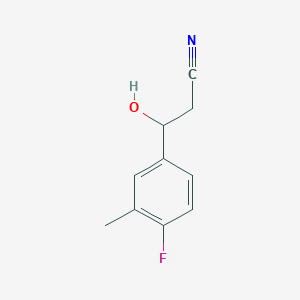
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
